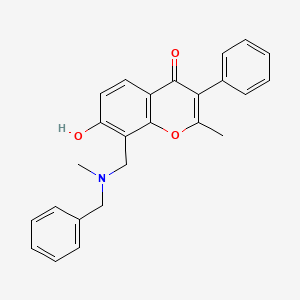

8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Description

8-((Benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by a benzyl(methyl)aminomethyl group at position 8, a hydroxyl group at position 7, a methyl group at position 2, and a phenyl substituent at position 3 (Figure 1).

Properties

IUPAC Name |

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-17-23(19-11-7-4-8-12-19)24(28)20-13-14-22(27)21(25(20)29-17)16-26(2)15-18-9-5-3-6-10-18/h3-14,27H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSJWXYRGLRHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the benzyl(methyl)amino group and other substituents. Key steps may include:

Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

Introduction of the Benzyl(methyl)amino Group: This step often involves the reaction of the chromen-4-one intermediate with benzylamine and formaldehyde in the presence of a catalyst.

Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of biological activities that are critical for its application in drug development:

-

Antimicrobial Activity :

- Recent studies have demonstrated that derivatives of chromenone compounds show significant antibacterial properties. For instance, compounds with similar structures have been synthesized and tested against various bacterial strains, revealing effective minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- The presence of hydroxyl groups and aromatic side chains appears to enhance antimicrobial efficacy, making such compounds promising candidates for treating infections caused by resistant strains.

- Muscle Relaxation :

-

Anti-inflammatory Effects :

- Some studies have indicated that chromenone derivatives possess anti-inflammatory properties. While specific data on 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is limited, related compounds have shown promise in reducing inflammation in various experimental models .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors influencing its activity include:

- Substituents on the Aromatic Ring : Variations in substituents on the phenyl ring can significantly affect biological activity. Electron-donating groups are often associated with increased potency against microbial strains .

- Hydroxyl Group Positioning : The positioning of hydroxyl groups within the chromenone structure can alter solubility and interaction with biological targets, impacting overall efficacy .

Antibacterial Efficacy

A study published in Molecules examined a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-one derivatives, demonstrating their antibacterial potential against multi-drug-resistant bacteria. The results indicated that modifications to the benzyl group enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could be applied to this compound for improved efficacy .

Muscle Relaxation Studies

In a study focused on muscle myosin ATPase inhibition, analogs of 4-hydroxycoumarin were evaluated for their ability to reduce muscle contractility. These findings underscore the potential application of chromenone derivatives in treating conditions such as spasticity or muscle cramps .

Mechanism of Action

The mechanism of action of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules.

Structural Variations and Substituent Effects

Position 8 Modifications

The benzyl(methyl)aminomethyl group at position 8 distinguishes the target compound from derivatives with simpler alkylamino groups (e.g., dimethylamino). For example:

- 5f (8-[(N,N-Dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one): The dimethylamino group increases hydrophilicity compared to the benzyl(methyl)amino group, which introduces aromaticity and lipophilicity. This difference may enhance membrane permeability in the target compound .

Position 3 Substituents

- 5g (8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one): The 4-methoxyphenyl group at position 3 enhances electron density, which could improve interactions with polar active sites compared to the target compound’s unsubstituted phenyl group .

Position 2 and 6 Modifications

Physicochemical Properties

Melting Points

- 5f : 174–176°C

- 5g : 168–170°C

Molecular Weight and Lipophilicity

Spectroscopic Characterization

- 1H NMR: The target compound’s benzyl group would show aromatic protons at δ 7.2–7.4 ppm, distinct from the singlet (δ 2.2–2.5 ppm) for dimethylamino groups in 5f .

- IR Spectroscopy : Hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1660 cm⁻¹) stretches are common, but the benzyl group introduces additional C–H bending modes (≈700 cm⁻¹) .

Biological Activity

The compound 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one , a derivative of coumarin, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.45 g/mol. The compound features a coumarin backbone, which is known for various pharmacological activities.

Antimicrobial Activity

Coumarin derivatives have been extensively studied for their antimicrobial properties. In a recent study, several coumarin analogues were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that certain modifications on the coumarin structure significantly enhance antimicrobial efficacy. For example, compounds with methyl and iodo substitutions exhibited notable activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has shown that coumarin derivatives can exhibit anticancer properties. A study evaluated the cytotoxic effects of various coumarin analogues on cancer cell lines, revealing that specific structural modifications could improve their potency. For instance, compounds similar to the target compound demonstrated IC50 values in the submicromolar range against breast cancer cell lines (MCF-7), indicating strong potential for therapeutic applications .

The mechanism by which coumarin derivatives exert their biological effects often involves inhibition of key enzymes or pathways. For instance, some studies have suggested that these compounds can inhibit myosin function, affecting muscle contraction and potentially leading to therapeutic benefits in conditions like heart failure .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological activity:

Case Studies

- Anticancer Efficacy : A study conducted on a series of coumarin derivatives, including those similar to the target compound, reported significant cytotoxicity against various cancer cell lines. Compounds exhibited IC50 values ranging from 1.82 to 5.55 µM, showcasing their potential as anticancer agents .

- Antimicrobial Studies : In another investigation focusing on the antimicrobial properties of coumarins, specific derivatives demonstrated effective inhibition against both bacterial and fungal strains, reinforcing the therapeutic potential of modified coumarins in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.